N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRFQMOKXIPRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonolysis in Dioxane
Cyclopropanesulfonyl chloride reacts with 0.5 M ammonia in dioxane at room temperature for 72 hours, yielding cyclopropanesulfonamide with >90% efficiency. The reaction proceeds via a two-step mechanism:
-
Sulfonyl chloride activation : The electrophilic sulfur atom in cyclopropanesulfonyl chloride reacts with ammonia to form a sulfonamide intermediate.
-
Byproduct elimination : Hydrogen chloride is released and neutralized by excess ammonia.
Key data :
| Condition | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 0.5 M NH₃ | Dioxane | 20°C | 72 h | >90% |
Ammonium Hydroxide in Methanol
An alternative approach uses ammonium hydroxide (28–30% NH₃) in methanol at 0°C for 16 hours, achieving a 52% yield. This method is less efficient due to competing hydrolysis but offers faster reaction times.
Mechanistic insight :
The reaction’s selectivity depends on the ammonia concentration and solvent polarity. Polar aprotic solvents like dioxane stabilize the transition state, enhancing nucleophilic attack.
Preparation of N-Methylpyrrolidin-3-amine
The pyrrolidine amine precursor is synthesized via reductive amination or direct alkylation.
Reductive Amination of Pyrrolidin-3-one
Pyrrolidin-3-one reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6). This method yields N-methylpyrrolidin-3-amine with 65–75% efficiency.
Reaction equation :
Direct Alkylation
Pyrrolidin-3-amine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C. This method suffers from over-alkylation but achieves 55–60% yield.
Formation of N-Methyl-N-(Pyrrolidin-3-yl)Cyclopropanesulfonamide
The sulfonamide bond is formed by reacting cyclopropanesulfonyl chloride with N-methylpyrrolidin-3-amine.
Sulfonylation Conditions
A solution of cyclopropanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) is added dropwise to N-methylpyrrolidin-3-amine (1.0 eq) and triethylamine (2.5 eq) at 0°C. The mixture is stirred for 4 hours at room temperature, yielding the sulfonamide derivative with 85–90% efficiency.
Critical parameters :
-
Base selection : Triethylamine outperforms pyridine in neutralizing HCl.
-
Temperature control : Slow addition at 0°C minimizes side reactions.
Quinazoline Core Functionalization
The quinazoline core is synthesized and functionalized via halogenation and cross-coupling reactions.
Preparation of 4-Chloroquinazoline
2,4-Dichloroquinazoline undergoes selective substitution at the 2-position using methanol and sodium methoxide, yielding 4-chloroquinazoline with 78% efficiency.
Synthetic pathway :
Buchwald–Hartwig Amination
4-Chloroquinazoline couples with N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide via palladium-catalyzed amination.
Optimized conditions :
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃ (3.0 eq)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C for 12 hours
This method achieves 70–75% yield.
Final Compound Characterization
The target compound is purified via column chromatography (SiO₂, ethyl acetate/hexane) and characterized by:
-
¹H NMR (CDCl₃): δ 8.90 (s, 1H, quinazoline-H), 3.85–3.70 (m, 2H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).
-
LC-MS : m/z 390.1 [M+H]⁺.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its ability to inhibit specific cancer cell lines. The compound's structure allows it to interact with various biological targets, potentially leading to the suppression of tumor growth.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of quinazoline were shown to inhibit the growth of breast cancer cells by inducing apoptosis, suggesting that this compound may have similar effects .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its sulfonamide group is known for enhancing its interaction with bacterial enzymes, making it a candidate for further development as an antimicrobial agent.
Research Findings:
A study highlighted in PubChem noted that compounds with similar structures showed effectiveness against Gram-positive bacteria, indicating potential for this compound in treating bacterial infections .
General Synthetic Route:
- Formation of Quinazoline Ring:
- Using a one-pot reaction involving appropriate amines and carbonyl compounds.
- Pyrrolidine Formation:
- Cyclization reactions to form the pyrrolidine moiety.
- Sulfonamide Addition:
- The final step involves the introduction of the sulfonamide group through sulfonation reactions.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amines, Carbonyls |
| 2 | Cyclization | Appropriate pyrrolidine precursors |
| 3 | Sulfonation | Sulfonyl chlorides |
Neurological Disorders
Emerging research suggests that compounds similar to this compound may have neuroprotective effects. There is potential for this compound to be developed as a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Preliminary Studies:
Initial findings indicate that quinazoline derivatives can modulate neurotransmitter systems, which could be beneficial in treating cognitive impairments associated with these disorders.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation.
Clinical Insights:
Research has shown that sulfonamides can inhibit inflammatory pathways, suggesting that this compound might be effective in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, we compare it with structurally related sulfonamide and heterocyclic derivatives, focusing on molecular features, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Core Heterocycles: The quinazoline core in the target compound is distinct from the pyrazolo[3,4-d]pyrimidine scaffold in Example 53. Quinazolines are known for strong π-π stacking interactions in kinase binding pockets, whereas pyrazolo-pyrimidines often exhibit enhanced solubility due to their planar structure .
Functional Groups :
- The cyclopropane sulfonamide group in the target compound confers rigidity and metabolic stability compared to the fluorinated benzamide group in Example 53. Fluorine atoms in Example 53 improve membrane permeability and bioavailability .
Physicochemical Properties: Example 53 has a higher molecular weight (589.1 vs. ~434.5) due to its fluorophenyl and chromenone substituents, which may reduce passive diffusion but enhance target specificity. The melting point of Example 53 (175–178°C) suggests moderate crystallinity, typical of sulfonamide derivatives .
Biological Activity
N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a pyrrolidine ring, which is further modified with a cyclopropanesulfonamide group. This unique structure may contribute to its diverse biological activities.
1. Anticancer Activity
Quinazoline derivatives, including those related to this compound, have been extensively studied for their anticancer properties.
- Mechanism of Action : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, compounds have shown significant inhibitory effects against EGFR and HER2 kinases, which are often overexpressed in various cancers .
- Case Study : A study demonstrated that quinazoline-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound 10 | EGFR | 0.36 |
| Compound 12 | HER2 | 0.50 |
| This compound | Various | TBD |
2. Antimicrobial Activity
Research has indicated that quinazoline derivatives possess antimicrobial properties against a range of pathogens.
- Study Findings : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
3. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to COX enzymes and DPP-IV.
- DPP-IV Inhibition : Some quinazoline derivatives have been shown to inhibit DPP-IV with high potency (IC50 = 0.76 nM), indicating their potential use in treating diabetes .
Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
- Antitumor Studies : Research has indicated that modifications on the quinazoline nucleus can enhance anticancer activity, with specific substituents playing a crucial role in efficacy .
- Synergistic Effects : Combinations of quinazoline derivatives with other therapeutic agents have shown enhanced effects, suggesting potential for combination therapies in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Quinazoline Ring Formation : Condensation of o-aminobenzonitrile derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) to construct the quinazoline core .
- Pyrrolidine Functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or cyclization of 1,4-diketones.
- Sulfonylation : React the amine intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .
- Optimization : Control reaction temperatures (35–60°C), use polar aprotic solvents (DMSO, DMF), and employ catalysts like copper(I) bromide for cross-coupling steps .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. How does the cyclopropane sulfonamide group influence the compound’s physicochemical properties?
- Impact :
- The cyclopropane ring enhances metabolic stability by resisting oxidative degradation.
- The sulfonamide group contributes to hydrogen-bonding interactions with biological targets (e.g., enzymes) .
Advanced Research Questions
Q. What strategies resolve synthetic challenges in stereochemical control during pyrrolidine functionalization?
- Approaches :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-phosphine complexes) for asymmetric synthesis.
- Chromatographic Resolution : Separate diastereomers via chiral HPLC or crystallization .
- Validation : Compare experimental H NMR shifts with computational predictions (DFT calculations) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of quinazoline substituents in biological activity?
- Methodology :
- Synthesize analogs with modified quinazoline substituents (e.g., halogens, methyl groups).
- Test inhibitory activity against kinase targets (e.g., EGFR) using enzymatic assays.
- Key Finding : 3-Methylquinazoline analogs show enhanced binding affinity due to hydrophobic interactions in enzyme pockets .
Q. What computational tools predict the compound’s binding mode with kinase targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets, focusing on π-π stacking (quinazoline) and hydrogen bonding (sulfonamide) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between this compound and its ethylsulfonamide analog?
- Analysis :
- Physicochemical Factors : Compare logP values; cyclopropane’s lower lipophilicity may reduce cell permeability vs. ethylsulfonamide.
- Assay Conditions : Validate protocols (e.g., ATP concentration in kinase assays) to rule out experimental variability .
Methodological Tables
Table 1 : Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline formation | o-Aminobenzonitrile, DMF, 80°C | 65–75 | |
| Pyrrolidine coupling | CuBr, CsCO, DMSO, 35°C | 40–50 | |
| Sulfonylation | Cyclopropanesulfonyl chloride, EtN | 70–80 |
Table 2 : Comparative Bioactivity of Analogues
| Compound Modification | IC (nM, EGFR) | Solubility (µg/mL) |
|---|---|---|
| Cyclopropanesulfonamide | 12.3 ± 1.5 | 15.2 |
| Ethylsulfonamide | 8.9 ± 0.9 | 8.7 |
| Benzenesulfonamide | 25.6 ± 3.1 | 5.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
